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Compound of Interest

Compound Name: Tiglic aldehyde

CAS No.: 6038-09-1

Cat. No.: B7770458

Get Quote

Abstract
Tiglic aldehyde (trans-2-methyl-2-butenal) is a critical intermediate in the synthesis of flavor

compounds and pharmaceuticals. Its geometric isomer, Angelic aldehyde (cis-2-methyl-2-

butenal), often co-exists as an impurity or byproduct. This application note provides a definitive

guide to the 13C NMR analysis of Tiglic aldehyde, focusing on the unambiguous assignment

of carbon resonances, differentiation from its cis-isomer, and experimental protocols for

ensuring high-resolution data.

Introduction & Structural Context
The accurate characterization of

-unsaturated aldehydes requires distinguishing between subtle electronic and steric
environments. Tiglic aldehyde possesses a rigid alkene backbone with specific
stereochemistry (E-isomer) that dictates its chemical shifts.

Molecule Analysis[1][2][3][4][5]
IUPAC Name: (E)-2-methylbut-2-enal[1]
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Formula: C5H8O

Key Structural Features:

C1 (Carbonyl): Highly deshielded, diagnostic for aldehyde.[2]

C2 (

-Carbon): Quaternary, conjugated, attached to a methyl group.

C3 (

-Carbon): Methine (=CH-), part of the enal system, resonance-deshielded.

C4 (

-Methyl): Attached to C2.

C5 (

-Methyl): Terminal methyl attached to C3.

In the E-isomer (Tiglic), the aldehyde group (CHO) and the

-methyl group are trans to each other. This places the two methyl groups (C4 and C5) in a cis
relationship, inducing specific steric compression (gamma-gauche effect) observable in 13C
NMR.

Experimental Protocol
Sample Preparation
To prevent oxidation (conversion to Tiglic acid) or polymerization, samples should be prepared

immediately prior to analysis.

Solvent: Chloroform-d (

) with 0.03% TMS (v/v) as an internal reference.

Concentration: Dissolve 30–50 mg of Tiglic aldehyde in 0.6 mL of solvent. High

concentration aids in detecting quaternary carbons (C2) which have long relaxation times.
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Tube: High-precision 5 mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Instrument Parameters (Typical for 400 MHz System)
Nucleus: 13C (100 MHz base frequency)

Pulse Sequence: Proton-decoupled single pulse (zgpg30 or similar).

Spectral Width: 240 ppm (to capture carbonyls >190 ppm).

Relaxation Delay (D1): 2.0 – 3.0 seconds. Note: C2 is quaternary and requires sufficient

delay for full integration accuracy, though quantitative 13C is rarely standard.

Scans (NS): 256–1024 (depending on concentration).

Temperature: 298 K (25°C).

Results: Peak Assignment & Analysis
The following table summarizes the chemical shift assignments for Tiglic aldehyde in

.

Table 1: 13C NMR Chemical Shift Assignments
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Carbon Label
Chemical Shift (

, ppm)
Type Assignment Logic

C1 195.2 C=O

Characteristic

aldehyde carbonyl;

deshielded by

electronegative

oxygen and

conjugation.

C3 152.1 =CH-

-carbon of enal.

Deshielded due to

resonance

contribution (

).

C2 139.6 =C<
-carbon (Quaternary).

Conjugated but less

deshielded than C3.

C5 14.8 -Methyl. Trans to

CHO.

C4 9.5

-Methyl. Upfield shift

due to steric

compression with C5

(cis-methyl

relationship).

Note: Values are representative and may vary by ±0.5 ppm depending on concentration and

temperature.

Detailed Assignment Logic
The Carbonyl (C1)
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The signal at 195.2 ppm is unambiguous. Saturated aldehydes typically appear >200 ppm.[3]

The slight upfield shift to ~195 ppm is diagnostic of conjugation with the alkene, which

increases electron density at the carbonyl carbon via resonance.

The Alkene Region (C2 vs. C3)
Distinguishing the quaternary C2 from the methine C3 is critical.

Electronic Effect: In

-unsaturated carbonyls, the

-carbon (C3) bears a partial positive charge due to resonance forms. Thus, C3 (152.1 ppm)
is significantly downfield of C2 (139.6 ppm).

DEPT-135 Confirmation: In a DEPT-135 experiment:

C3 (CH) appears as a positive (up) phase.

C2 (Cq) is invisible, confirming the assignment.

The Methyl Region (Stereochemistry)
The assignment of C4 vs. C5 relies on the geometry of the E-isomer.

Cis-Methyl Interaction: In Tiglic aldehyde (E), the

-methyl (C4) and

-methyl (C5) are cis to each other.

Gamma-Gauche Effect: Steric crowding between these cis-methyls shields the carbons,

pushing them upfield.

Comparison: The

-methyl (C4) is generally more shielded (~9.5 ppm) compared to the terminal

-methyl (~14.8 ppm) due to its position between the double bond and the carbonyl system,
alongside the steric compression from C5.
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Workflow Diagrams
Analytical Workflow
This diagram outlines the logical flow for confirming the identity and purity of Tiglic aldehyde
using NMR.
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Figure 1: Step-by-step NMR validation workflow for Tiglic aldehyde.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b7770458/docs?utm_src=pdf-body-img#advanced-13c-nmr-analysis-of-tiglic-aldehyde-isomeric-purity-structural-assignment
https://www.benchchem.com/product/b7770458/docs?utm_src=pdf-body#advanced-13c-nmr-analysis-of-tiglic-aldehyde-isomeric-purity-structural-assignment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Logic Tree
This diagram visualizes the decision process for assigning specific peaks based on chemical

environment and DEPT data.

Observed 13C Signal > 190 ppm?

130 - 160 ppm?
No

C1: Carbonyl (CHO)
~195.2 ppm

Yes

< 20 ppm?No

DEPT-135 Phase?

Yes

Methyl Group
Yes

C2: Quaternary (=C<)
~139.6 ppm

Invisible

C3: Methine (=CH)
~152.1 ppm

Positive (Up)

C4: Alpha-Me
~9.5 ppm (Shielded)More Upfield

C5: Beta-Me
~14.8 ppm

Less Upfield

Click to download full resolution via product page

Figure 2: Logic tree for assigning carbon resonances in Tiglic aldehyde.

Troubleshooting & Validation
Common Impurities

Tiglic Acid: Oxidation leads to a shift of the carbonyl C1 from ~195 ppm to ~172 ppm.

Angelic Aldehyde (Z-isomer): The methyl peaks will shift. In the Z-isomer, the

-methyl is cis to the carbonyl, which alters its magnetic environment significantly compared
to the trans relationship in Tiglic aldehyde.

Solvent Effects
While

is standard, using Benzene-d6 (

) can resolve overlapping methyl signals if present. The aromatic solvent induces shifts (ASIS -
Aromatic Solvent Induced Shifts) that can separate signals based on their geometry relative to
the solvent shell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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